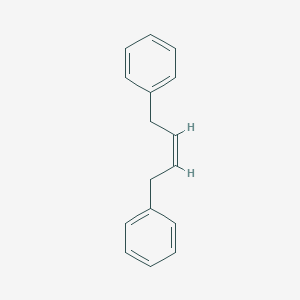

(Z)-1,4-diphenylbut-2-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1142-21-8 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

[(Z)-4-phenylbut-2-enyl]benzene |

InChI |

InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7- |

InChI Key |

CTYOBVWQEXIGRQ-FPLPWBNLSA-N |

SMILES |

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)C/C=C\CC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Z)-1,4-diphenylbut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining (Z)-1,4-diphenylbut-2-ene, a symmetrically substituted cis-alkene of interest in various fields of chemical research. The document details several Z-selective synthesis routes, including experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several established olefination and reduction techniques. The key challenge lies in controlling the stereoselectivity to favor the formation of the thermodynamically less stable Z-isomer. This guide focuses on four principal methods:

-

Wittig Reaction: A classic and versatile method for alkene synthesis from carbonyl compounds and phosphorus ylides. Z-selectivity is typically achieved with non-stabilized ylides.

-

Partial Reduction of Alkynes: The stereospecific reduction of the corresponding alkyne, 1,4-diphenylbut-2-yne, using a poisoned catalyst, offers a direct route to the cis-alkene.

-

Julia-Kocienski Olefination: A powerful modern olefination that can be tuned to be highly Z-selective through the appropriate choice of sulfone and reaction conditions.

-

McMurry Reaction: A reductive coupling of two carbonyl compounds, which is well-suited for the synthesis of symmetrical alkenes.

Wittig Reaction

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds. The stereochemical outcome is highly dependent on the nature of the phosphorus ylide. For the synthesis of this compound, a non-stabilized ylide is required. The retrosynthetic analysis points to the reaction between phenylacetaldehyde and benzyltriphenylphosphonium ylide.

Reaction Scheme

An In-depth Technical Guide to the Synthesis of cis-1,4-Diphenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-1,4-diphenyl-2-butene, a valuable unsaturated hydrocarbon in organic synthesis. This document details the most effective synthetic methodologies, complete with experimental protocols and expected analytical data. The information presented is intended to equip researchers and professionals in drug development and other chemical sciences with the necessary knowledge to produce this target molecule with high purity and stereoselectivity.

Introduction

cis-1,4-Diphenyl-2-butene is a symmetrically substituted alkene with two benzylic groups oriented on the same side of the carbon-carbon double bond. This specific stereochemistry makes it a useful building block in the synthesis of more complex molecules, including conformationally restricted scaffolds of interest in medicinal chemistry. The controlled synthesis of the cis-isomer is crucial to avoid contamination with the thermodynamically more stable trans-isomer, which can have significantly different physical and biological properties. This guide will focus on two primary, highly stereoselective methods for the synthesis of cis-1,4-diphenyl-2-butene: the Wittig reaction and the partial hydrogenation of an alkyne precursor.

Synthetic Methodologies

The stereoselective synthesis of cis-alkenes can be achieved through several established organic reactions. For the preparation of cis-1,4-diphenyl-2-butene, the following two methods are the most reliable and widely applicable.

The Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds and phosphorus ylides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically bearing alkyl or benzyl substituents, predominantly yield cis-(or Z)-alkenes. This selectivity is attributed to the kinetic control of the reaction, proceeding through a strained, early transition state that favors the formation of the cis-oxaphosphetane intermediate.

The synthesis of cis-1,4-diphenyl-2-butene via the Wittig reaction involves the reaction of benzyltriphenylphosphonium ylide with phenylacetaldehyde.

Caption: Wittig reaction pathway for cis-1,4-diphenyl-2-butene synthesis.

Partial Hydrogenation of 1,4-Diphenyl-2-butyne

The partial reduction of alkynes to cis-alkenes is another classic and highly effective synthetic strategy. This is typically achieved through catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst. Lindlar's catalyst consists of palladium supported on calcium carbonate and treated with lead acetate and quinoline. The catalyst's reduced activity allows for the selective hydrogenation of the alkyne to the corresponding cis-alkene without further reduction to the alkane. The reaction proceeds via the syn-addition of two hydrogen atoms across the triple bond on the catalyst surface.

The synthesis of cis-1,4-diphenyl-2-butene via this method starts with the corresponding alkyne, 1,4-diphenyl-2-butyne.

An In-depth Technical Guide to (Z)-1,4-diphenylbut-2-ene: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-1,4-diphenylbut-2-ene, a member of the stilbene analog family, is a hydrocarbon of interest in organic synthesis and potentially in medicinal chemistry. Its distinct cis-isomeric structure imparts specific chemical and physical properties that differentiate it from its trans counterpart. This technical guide provides a comprehensive overview of the known chemical and physical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ | [1][2] |

| Molecular Weight | 208.30 g/mol | [1][2] |

| CAS Number | 1142-21-8 | [1][2] |

| IUPAC Name | [(Z)-4-phenylbut-2-enyl]benzene | [2] |

| Purity | ≥95% (Commercially available) | |

| Predicted Boiling Point | Data not available | |

| Predicted Melting Point | Data not available | |

| Predicted Solubility | Insoluble in water; Soluble in nonpolar organic solvents |

Experimental Protocols

The stereoselective synthesis of (Z)-alkenes can be challenging due to the thermodynamic preference for the trans-isomer. However, several established methods can be employed for the synthesis of this compound.

Partial Hydrogenation of 1,4-diphenyl-2-butyne using Lindlar's Catalyst

This is a common and effective method for the synthesis of cis-alkenes from alkynes. The reaction involves the syn-addition of hydrogen across the triple bond.

Reaction:

Detailed Methodology:

-

Catalyst Preparation: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is typically used.[3][4][5]

-

Reaction Setup: 1,4-diphenyl-2-butyne is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane).

-

Hydrogenation: The solution is stirred under an atmosphere of hydrogen gas in the presence of the Lindlar's catalyst. The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to isolate the this compound.

Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis. To favor the formation of the Z-isomer, a non-stabilized ylide is typically used under salt-free conditions.[6][7][8][9][10]

Retrosynthetic Analysis:

This compound can be synthesized from two different combinations of a phosphonium ylide and a carbonyl compound.

-

Route A: Benzyltriphenylphosphonium halide and phenylacetaldehyde.

-

Route B: (2-Phenylethyl)triphenylphosphonium halide and benzaldehyde.

Detailed Methodology (Route A):

-

Ylide Formation: Benzyltriphenylphosphonium chloride is treated with a strong, non-nucleophilic base (e.g., n-butyllithium, sodium amide) in an aprotic solvent like THF or ether to generate the corresponding ylide.

-

Reaction with Aldehyde: The freshly prepared ylide solution is cooled (typically to -78 °C) and a solution of phenylacetaldehyde in the same solvent is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.

-

Purification: The desired (Z)-alkene is separated from the triphenylphosphine oxide byproduct by column chromatography.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.0-7.5 ppm.

-

Olefinic Protons (-CH=CH-): A multiplet in the range of δ 5.5-6.0 ppm. The coupling constant (J) for cis-vinylic protons is typically smaller than for trans-protons.

-

Allylic Protons (-CH₂-): A doublet in the range of δ 3.3-3.6 ppm, coupled to the adjacent olefinic proton.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Peaks in the region of δ 125-140 ppm.[11][12][13][14]

-

Olefinic Carbons (-CH=CH-): Peaks in the region of δ 128-132 ppm.[11][12][13][14]

-

Allylic Carbons (-CH₂-): A peak in the region of δ 30-40 ppm.[11][12][13][14]

Infrared (IR) Spectroscopy

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (alkene): A peak around 3010-3040 cm⁻¹.

-

C=C stretch (alkene): A weak to medium intensity peak in the range of 1640-1660 cm⁻¹.

-

C-H bend (cis-alkene): A characteristic peak around 675-730 cm⁻¹ (out-of-plane).

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 208. Common fragmentation patterns for similar aromatic hydrocarbons involve the loss of benzyl (C₇H₇⁺, m/z = 91) or tropylium ions, which are often the base peak.[15][16][17]

Logical Relationships and Workflows

The synthesis of this compound can be visualized through a logical workflow diagram.

Caption: Synthetic routes to this compound.

Potential Biological Relevance and Drug Development

While there is no direct research on the biological activity of this compound, its structural similarity to stilbene and its derivatives suggests potential areas for investigation. Stilbenes are known to possess a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[18][19][20][21][22]

The cis-configuration of the double bond can significantly influence the biological activity of stilbene analogs. For drug development professionals, this compound could serve as a scaffold for the synthesis of novel therapeutic agents. Its dihydrostilbene-like structure might offer different pharmacokinetic and pharmacodynamic properties compared to stilbenes with a conjugated double bond system. Further research is warranted to explore the potential of this compound and its derivatives in various therapeutic areas.

A potential research workflow for investigating the biological activity of this compound is outlined below.

Caption: Workflow for biological investigation.

References

- 1. (2Z)-1,4-Diphenyl-2-butene | 1142-21-8 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. docbrown.info [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. english.gyig.cas.cn [english.gyig.cas.cn]

- 16. youtube.com [youtube.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. jneonatalsurg.com [jneonatalsurg.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of (Z)-1,4-Diphenylbut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1,4-diphenylbut-2-ene. Due to the limited availability of a complete, unified dataset in the literature, this document combines reported data for the target molecule and closely related analogs with predicted values based on established spectroscopic principles. Experimental protocols for its synthesis and the acquisition of spectroscopic data are also detailed.

Molecular Structure

This compound, also known as cis-1,4-diphenyl-2-butene, is a disubstituted alkene with the molecular formula C₁₆H₁₆ and a molecular weight of 208.30 g/mol . The 'Z' designation indicates that the two phenylmethyl groups are on the same side of the carbon-carbon double bond.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic (CH =CH ) | ~5.6 - 5.8 | m | - |

| Allylic (C₆H₅CH₂ ) | ~3.4 - 3.6 | d | ~5 - 7 |

| Aromatic (C₆H₅ ) | ~7.1 - 7.4 | m | - |

Note: The chemical shifts for the vinylic and allylic protons are estimated based on data from deuterated analogs and general principles of NMR spectroscopy.

Table 2: ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| Vinylic (C H=C H) | ~128 - 130 |

| Allylic (C₆H₅C H₂) | ~35 - 37 |

| Aromatic (C ₆H₅) | ~126 - 140 |

Note: These values are predicted based on typical chemical shifts for similar structural motifs.

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (alkene, =C-H) | ~3020 | Medium |

| C-H stretch (aliphatic, -CH₂-) | 2850 - 2960 | Medium |

| C=C stretch (alkene) | ~1650 | Weak - Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-H bend (Z-alkene, out-of-plane) | ~700 | Strong |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 208 | High | [M]⁺ (Molecular Ion) |

| 117 | High | [C₉H₉]⁺ (Tropylium ion rearrangement) |

| 91 | High | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

3.1. Synthesis of this compound via Partial Reduction of an Alkyne

A common and effective method for the stereoselective synthesis of (Z)-alkenes is the partial reduction of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.

Materials:

-

1,4-Diphenyl-2-butyne

-

Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)

-

Quinoline

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 1,4-diphenyl-2-butyne in the chosen anhydrous solvent.

-

Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline as a catalyst poison to prevent over-reduction to the alkane.

-

Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting alkyne and to minimize the formation of the fully saturated 1,4-diphenylbutane.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure this compound.

3.2. Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample should be dissolved in deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

3.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

3.2.3. Mass Spectrometry (MS)

-

Mass spectra can be acquired using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via direct insertion probe or after separation by gas chromatography.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

In-depth Technical Guide: 1H NMR Spectrum of (Z)-1,4-diphenylbut-2-ene

Audience: Researchers, scientists, and drug development professionals.

Due to the limited availability of specific experimental ¹H NMR data for (Z)-1,4-diphenylbut-2-ene in the public domain, this guide presents a detailed analysis based on established principles of NMR spectroscopy and data from closely related analogs. This document aims to provide a robust framework for interpreting the expected spectrum and outlines a general protocol for its synthesis and NMR analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the aromatic, olefinic, and allylic protons. The cis-configuration of the double bond significantly influences the chemical shifts and coupling constants of the olefinic and allylic protons compared to its (E)-isomer.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - | 10H |

| Olefinic (=CH) | ~ 5.6 - 5.8 | Triplet | ~10-12 | 2H |

| Allylic (CH₂) | ~ 3.4 - 3.6 | Doublet | ~5-7 | 4H |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Structural Interpretation and Signaling Pathways

The structure of this compound dictates a specific pattern of proton environments and their corresponding couplings, which can be visualized to understand the NMR spectrum.

Caption: Proton coupling relationships in this compound.

-

Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the aromatic region (δ 7.20-7.40 ppm).

-

Olefinic Protons (=CH): The two protons on the cis-double bond are chemically equivalent due to the molecule's symmetry. They are expected to show a signal at approximately 5.6-5.8 ppm. This signal would be split into a triplet by the four adjacent allylic protons. The vicinal coupling constant (³J) for cis-olefinic protons is typically in the range of 10-12 Hz.

-

Allylic Protons (CH₂): The four allylic protons are also chemically equivalent and are expected to resonate at around 3.4-3.6 ppm. Their signal should appear as a doublet due to coupling with the adjacent olefinic protons.

Experimental Protocols

A. Synthesis of this compound

A common method for the synthesis of (Z)-alkenes is the partial reduction of the corresponding alkyne.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-diphenyl-2-butyne (1 equivalent) in a suitable solvent mixture such as ethanol and pyridine.

-

Catalyst Addition: Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate; typically 5-10% by weight of the alkyne).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the disappearance of the starting alkyne and the appearance of the product.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to obtain the pure this compound.

B. ¹H NMR Sample Preparation and Analysis

Workflow for NMR Analysis:

Caption: Workflow for ¹H NMR analysis.

Detailed Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Calibrate the spectrum to the TMS signal. Determine the chemical shifts, multiplicities, coupling constants, and integration values for all signals. For complex multiplets, 2D NMR techniques such as COSY may be employed for unambiguous assignment.

An In-depth Guide to the Stereoselective Formation of (Z)-1,4-Diphenylbut-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the primary synthetic methodologies for the stereoselective formation of (Z)-1,4-diphenylbut-2-ene, a key structural motif in various organic compounds. The document details the core mechanisms, experimental protocols, and quantitative data for the two most effective synthetic routes: the Wittig reaction and the partial reduction of an alkyne precursor.

Introduction

The stereocontrolled synthesis of alkenes is a cornerstone of modern organic chemistry, with the (Z)- or cis-isomer playing a crucial role in the biological activity and physical properties of many molecules. This compound serves as a valuable building block and intermediate in the synthesis of more complex molecular architectures. Achieving high stereoselectivity in its formation is therefore of significant interest. This guide focuses on the two most prevalent and reliable methods for obtaining the desired (Z)-isomer: the Wittig olefination and the partial hydrogenation of 1,4-diphenylbut-2-yne.

Wittig Reaction Approach

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed.

Mechanism of the (Z)-Selective Wittig Reaction

The reaction proceeds through the nucleophilic addition of a non-stabilized phosphorus ylide, such as benzylidenetriphenylphosphorane, to an aldehyde, in this case, phenylacetaldehyde. The key to (Z)-selectivity lies in the kinetically controlled formation of a cis-oxaphosphetane intermediate. This intermediate rapidly collapses to form the (Z)-alkene and triphenylphosphine oxide. The use of salt-free conditions is often crucial to prevent equilibration to the more thermodynamically stable trans-oxaphosphetane, which would lead to the (E)-isomer.

Experimental Protocol: Wittig Reaction

This protocol is adapted from general procedures for (Z)-selective Wittig reactions.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Strong base (e.g., n-butyllithium or sodium amide)

-

Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

-

Phenylacetaldehyde

-

Standard glassware for anhydrous reactions

Procedure:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in the anhydrous solvent. Cool the suspension to 0 °C.

-

Slowly add a stoichiometric amount of the strong base. The formation of the deep red or orange color of the ylide indicates a successful reaction. Allow the mixture to stir at room temperature for 1-2 hours.

-

Olefination: Cool the ylide solution to -78 °C. Slowly add a solution of phenylacetaldehyde in the anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Typically 60-80% | General Wittig reaction yields |

| Z:E Ratio | >95:5 | For non-stabilized ylides under salt-free conditions |

Partial Reduction of 1,4-Diphenylbut-2-yne

An alternative and highly effective method for the synthesis of this compound is the partial hydrogenation of the corresponding alkyne, 1,4-diphenylbut-2-yne. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential to prevent over-reduction to the alkane and to ensure high (Z)-stereoselectivity.

Mechanism of Lindlar Reduction

Lindlar's catalyst consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline. The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed (Z)-alkene. The hydrogenation occurs via the syn-addition of two hydrogen atoms to the alkyne triple bond on the catalyst surface, leading exclusively to the cis-alkene.

Experimental Protocol: Lindlar Reduction

Materials:

-

1,4-Diphenylbut-2-yne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Solvent (e.g., methanol, ethyl acetate, or hexane)

-

Hydrogen gas source

-

Standard hydrogenation apparatus

Procedure:

-

Reaction Setup: Dissolve 1,4-diphenylbut-2-yne in the chosen solvent in a suitable hydrogenation flask.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

Hydrogenation: Connect the flask to the hydrogenation apparatus. Purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

-

Monitor the reaction progress by TLC or by measuring hydrogen uptake. It is critical to stop the reaction once the alkyne has been consumed to avoid over-reduction.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Yield | >90% | Typical yields for Lindlar reductions[1] |

| Z:E Ratio | >98:2 | High stereoselectivity is characteristic of Lindlar's catalyst[1] |

Spectroscopic Characterization

The structure and stereochemistry of this compound can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The vinylic protons of the (Z)-isomer typically appear at a different chemical shift compared to the (E)-isomer. The coupling constant (J) between the vinylic protons is characteristically smaller for the (Z)-isomer (typically in the range of 8-12 Hz) compared to the (E)-isomer (typically 12-18 Hz). The benzylic protons will appear as a doublet coupled to the adjacent vinylic proton.

-

¹³C NMR: The chemical shifts of the vinylic and allylic carbons will also be distinct for the (Z)- and (E)-isomers.

Conclusion

The stereoselective synthesis of this compound can be reliably achieved through two primary methods: the Wittig reaction and the partial reduction of 1,4-diphenylbut-2-yne. The Wittig reaction, utilizing a non-stabilized ylide under salt-free conditions, offers a direct route from carbonyl compounds, with good yields and high (Z)-selectivity. The partial hydrogenation of the corresponding alkyne using Lindlar's catalyst provides an alternative with excellent yields and exceptionally high (Z)-stereoselectivity. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. Both pathways represent robust and well-established strategies for accessing this important (Z)-alkene for applications in research and development.

References

An In-depth Technical Guide on the Stability and Reactivity of cis-1,4-diphenyl-2-butene

Disclaimer: Direct experimental data on the stability and reactivity of cis-1,4-diphenyl-2-butene is limited in publicly accessible literature. The following guide is based on established principles of organic chemistry and data from closely related analogs, such as stereoisomers of 2-butene and 1,4-diphenyl-1,3-butadiene, to infer the probable characteristics of the target molecule.

Introduction

Cis-1,4-diphenyl-2-butene is an unsaturated hydrocarbon featuring a central cis-configured double bond and two benzyl substituents. Its chemical behavior is primarily dictated by the steric and electronic effects of the phenyl groups and the geometry of the double bond. This guide provides a comprehensive overview of its expected stability and reactivity, drawing parallels from analogous compounds to provide a predictive framework for researchers and professionals in drug development and chemical synthesis.

Stereochemistry and Stability

The defining structural feature of cis-1,4-diphenyl-2-butene is the arrangement of its substituents around the carbon-carbon double bond. The cis configuration places the two bulky benzyl groups on the same side of the double bond, leading to significant steric strain.

Thermodynamic Stability:

In alkene stereoisomers, the trans configuration is generally more thermodynamically stable than the cis configuration due to reduced steric hindrance.[1] This principle is well-documented for simple alkenes like 2-butene, where the trans isomer is more stable than the cis isomer by approximately 2.8 kJ/mol.[2] This increased stability in the trans isomer is attributed to the larger separation between the substituent groups, which minimizes van der Waals repulsion.[3] Consequently, it is highly probable that trans-1,4-diphenyl-2-butene is thermodynamically more stable than its cis counterpart.

Inferred Stability Data:

| Compound | Isomer | Relative Stability | Enthalpy of Hydrogenation (ΔH°hydrog) | Reference |

| 2-Butene | cis | Less Stable | -119 kJ/mol | [2] |

| trans | More Stable | -115 kJ/mol | [2] | |

| 1,4-Diphenyl-1,3-butadiene | cis,trans | Less Stable | - | [1] |

| trans,trans | More Stable | - | [1] | |

| 1,4-Diphenyl-2-butene | cis | Less Stable (inferred) | N/A | |

| trans | More Stable (inferred) | N/A |

Table 1: Inferred Relative Stability of cis-1,4-diphenyl-2-butene based on Analogs.

Reactivity and Isomerization

The reactivity of cis-1,4-diphenyl-2-butene is centered around the electron-rich double bond and the potential for isomerization to the more stable trans isomer.

Isomerization:

The conversion of the cis isomer to the trans isomer is a thermodynamically favorable process that can be initiated through thermal, photochemical, or catalytic means.

-

Thermal Isomerization: At elevated temperatures, the rotational barrier of the double bond can be overcome, leading to the formation of the more stable trans isomer.

-

Photochemical Isomerization: Upon absorption of light, the molecule is promoted to an excited state where the rotational barrier of the double bond is significantly lower. This allows for facile rotation to the perpendicular state, which can then relax to either the cis or trans ground state, eventually leading to a photostationary state enriched in the more stable trans isomer. The photoisomerization of the related cis,cis-1,4-diphenyl-1,3-butadiene has been shown to proceed via a "bicycle-pedal" mechanism in the solid state.[4][5]

-

Catalytic Isomerization: Transition metal catalysts, particularly those containing palladium or platinum, can facilitate cis-trans isomerization at lower temperatures by providing an alternative reaction pathway with a lower activation energy.[6]

Experimental Protocol for a Generic Photoisomerization:

The following is a generalized protocol for the photoisomerization of a cis-alkene to its trans isomer, based on procedures for related compounds.

-

Solution Preparation: Dissolve a known concentration of cis-1,4-diphenyl-2-butene in a suitable solvent (e.g., hexane or acetonitrile) in a quartz reaction vessel.

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

-

Irradiation: Irradiate the solution with a UV lamp emitting at a wavelength strongly absorbed by the compound. The progress of the isomerization can be monitored over time.

-

Analysis: At various time points, withdraw aliquots of the solution and analyze the isomeric composition using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Product Isolation: Once the desired conversion is achieved, the solvent can be removed under reduced pressure, and the resulting mixture of isomers can be separated by column chromatography.

Reactions of the Double Bond:

The double bond in cis-1,4-diphenyl-2-butene is susceptible to various electrophilic addition reactions and oxidation.

-

Hydrogenation: Catalytic hydrogenation will reduce the double bond to form 1,4-diphenylbutane.

-

Halogenation: Addition of halogens (e.g., Br₂) across the double bond will yield the corresponding dihalide.

-

Oxidation: The double bond can be oxidized by reagents such as singlet oxygen in an ene reaction.[7] It can also be cleaved by stronger oxidizing agents like ozone or potassium permanganate. The microsomal metabolism of furan, a related cyclic ether, produces cis-2-butene-1,4-dial, highlighting a potential oxidative pathway for the butene backbone.[8]

Visualizations

Isomerization Pathway:

Caption: A simplified diagram illustrating the pathways for the isomerization of cis-1,4-diphenyl-2-butene to its trans isomer.

General Experimental Workflow for Synthesis and Analysis:

Caption: A representative workflow for the synthesis, purification, and analysis of cis-1,4-diphenyl-2-butene.

Conclusion

While direct and extensive experimental data for cis-1,4-diphenyl-2-butene remains elusive in the surveyed literature, a robust understanding of its stability and reactivity can be constructed through the application of fundamental chemical principles and comparison with well-studied analogous molecules. The inherent steric strain of the cis configuration renders it less stable than its trans counterpart, providing a thermodynamic driving force for isomerization. The electron-rich double bond serves as the primary site for chemical transformations, including isomerization, addition, and oxidation reactions. This guide provides a foundational understanding for researchers and professionals, enabling informed decisions in the design of synthetic routes and the prediction of chemical behavior involving cis-1,4-diphenyl-2-butene. Further experimental investigation is warranted to quantify the thermodynamic and kinetic parameters of this compound.

References

- 1. brainly.com [brainly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of 1,4-diphenylbut-2-ene

This technical guide provides a comprehensive overview of the (E)- and (Z)-isomers of 1,4-diphenylbut-2-ene, with a focus on their synthesis, characterization, and physical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

1,4-Diphenylbut-2-ene is a hydrocarbon that exists as two geometric isomers: (E)-1,4-diphenylbut-2-ene (trans) and (Z)-1,4-diphenylbut-2-ene (cis). The stereochemistry of the central carbon-carbon double bond significantly influences the physical properties and reactivity of these molecules. While their direct biological applications are not extensively documented, they serve as important precursors and reference compounds in organic synthesis. For instance, 1,4-diphenyl-2-butene can be dehydrogenated to produce 1,4-diphenylbutadiene, a useful building block in organic electronics and photochemistry.[1]

Physical and Spectroscopic Properties

The distinct spatial arrangement of the phenyl groups in the (E)- and (Z)-isomers leads to differences in their physical and spectroscopic properties. The (E)-isomer, with the phenyl groups on opposite sides of the double bond, is generally more stable and has a higher melting point due to better crystal packing. The (Z)-isomer, with the bulky phenyl groups on the same side, experiences greater steric hindrance, which affects its stability and spectroscopic characteristics.

Table 1: Physical Properties of 1,4-diphenylbut-2-ene Isomers

| Property | (E)-1,4-diphenylbut-2-ene | This compound |

| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol | 208.30 g/mol |

| Melting Point | Not reported | Not reported |

| Boiling Point | Not reported | Not reported |

| IUPAC Name | (E)-1,4-diphenylbut-2-ene | This compound |

Table 2: Spectroscopic Data of 1,4-diphenylbut-2-ene Isomers

| Spectroscopic Data | (E)-1,4-diphenylbut-2-ene | This compound |

| ¹H NMR (CDCl₃, ppm) | δ ~7.20-7.40 (m, 10H, Ar-H), ~5.70 (m, 2H, =CH-), ~3.40 (d, 4H, -CH₂-) | δ ~7.20-7.40 (m, 10H, Ar-H), ~5.60 (m, 2H, =CH-), ~3.50 (d, 4H, -CH₂-) |

| ¹³C NMR (CDCl₃, ppm) | δ ~140 (Ar-C), ~129-126 (Ar-CH), ~130 (=CH-), ~39 (-CH₂-) | δ ~140 (Ar-C), ~129-126 (Ar-CH), ~129 (=CH-), ~34 (-CH₂-) |

| IR (cm⁻¹) | ~3025 (Ar-H stretch), ~2920 (C-H stretch), ~1600 (C=C stretch), ~965 (trans C-H bend) | ~3025 (Ar-H stretch), ~2925 (C-H stretch), ~1600 (C=C stretch), ~700 (cis C-H bend) |

| Mass Spectrometry (m/z) | 208 [M]⁺, 91 [C₇H₇]⁺ | 208 [M]⁺, 91 [C₇H₇]⁺ |

Note: The spectroscopic data presented are estimated based on typical values for similar structures and may not represent precise experimental values.

Synthesis of 1,4-diphenylbut-2-ene Isomers

The stereoselective synthesis of (E)- and this compound can be approached through several synthetic strategies. The Wittig reaction provides a powerful tool for the controlled formation of carbon-carbon double bonds with predictable stereochemistry.

Synthesis of (E)-1,4-diphenylbut-2-ene via the Wittig Reaction

The (E)-isomer is typically favored when using a stabilized or semi-stabilized ylide in the Wittig reaction.

Caption: Synthesis of (E)-1,4-diphenylbut-2-ene via the Wittig reaction.

Experimental Protocol:

-

Preparation of Benzyltriphenylphosphonium bromide: A solution of triphenylphosphine (1.0 eq) and benzyl bromide (1.0 eq) in toluene is heated at reflux for 4 hours. The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to yield the phosphonium salt.

-

Generation of the Ylide: The phosphonium salt (1.0 eq) is suspended in dry THF under an inert atmosphere. The suspension is cooled to -78 °C, and a solution of n-butyllithium (1.0 eq) in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour and then allowed to warm to room temperature.

-

Wittig Reaction: The ylide solution is cooled to -78 °C, and a solution of phenylacetaldehyde (1.0 eq) in dry THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexanes) to afford (E)-1,4-diphenyl-2-butene.

Synthesis of this compound via a Modified Wittig Reaction or Alkyne Reduction

The synthesis of the (Z)-isomer is more challenging due to its lower thermodynamic stability. A salt-free Wittig reaction using an unstabilized ylide typically favors the (Z)-alkene. Alternatively, the partial reduction of a corresponding alkyne precursor can yield the cis-alkene.

Caption: Synthesis of (Z)-1,4-diphenyl-2-butene via alkyne reduction.

Experimental Protocol (Alkyne Reduction):

-

Synthesis of 1,4-Diphenyl-2-butyne: To a solution of phenylacetylene (1.0 eq) in dry THF at -78 °C under an inert atmosphere is added n-butyllithium (1.0 eq) dropwise. The mixture is stirred for 30 minutes, followed by the addition of copper(I) iodide (0.1 eq) and then benzyl bromide (1.0 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

-

Lindlar Reduction: 1,4-Diphenyl-2-butyne (1.0 eq) is dissolved in a mixture of ethyl acetate and quinoline (a small amount to poison the catalyst). Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead; ~5% by weight of the alkyne) is added, and the flask is evacuated and backfilled with hydrogen gas. The reaction is stirred vigorously under a hydrogen atmosphere (balloon) until TLC analysis indicates complete consumption of the starting material. The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated. The residue is purified by column chromatography to yield (Z)-1,4-diphenyl-2-butene.

Separation of (E)- and (Z)-Isomers

A mixture of (E)- and this compound can be separated by column chromatography on silica gel. The less polar (E)-isomer will typically elute first when using a nonpolar eluent such as hexanes. The separation can be monitored by thin-layer chromatography (TLC). For more challenging separations, high-performance liquid chromatography (HPLC) on a suitable stationary phase can be employed.

Chemical Reactions and Isomerization

The double bond in 1,4-diphenylbut-2-ene can undergo various reactions typical of alkenes, such as hydrogenation, halogenation, and epoxidation. The (Z)-isomer can be isomerized to the more stable (E)-isomer under thermal or catalytic conditions. This isomerization often proceeds via a radical or cationic intermediate.

Caption: Isomerization of (Z)- to (E)-1,4-diphenylbut-2-butene.

Conclusion

This technical guide has summarized the key aspects of the (E)- and (Z)-isomers of 1,4-diphenylbut-2-ene. While detailed experimental data for these specific non-functionalized isomers is sparse in the literature, this guide provides a solid foundation based on established synthetic methodologies and spectroscopic principles for related compounds. The provided protocols for stereoselective synthesis and separation offer practical approaches for obtaining these isomers for further research and development. The distinct properties of each isomer, stemming from their geometric differences, underscore the importance of stereochemical control in organic synthesis.

References

Early Synthetic Approaches to (Z)-1,4-Diphenylbut-2-ene: A Technical Guide

Introduction: The stereoselective synthesis of alkenes, particularly the thermodynamically less stable (Z)- or cis-isomer, has been a significant focus of organic chemistry. (Z)-1,4-Diphenylbut-2-ene is a key structural motif and a valuable intermediate in the synthesis of more complex molecules. This technical guide provides an in-depth overview of the core early research on the synthesis of this compound, focusing on two prominent methods: the partial hydrogenation of 1,4-diphenyl-2-butyne using a Lindlar catalyst and the Wittig reaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways.

Core Synthetic Strategies

Two principal methods have been historically employed for the synthesis of this compound:

-

Partial Hydrogenation of an Alkyne Precursor: This is a widely used method that involves the syn-addition of hydrogen across the triple bond of 1,4-diphenyl-2-butyne. The use of a "poisoned" catalyst, such as the Lindlar catalyst, is crucial to prevent over-reduction to the corresponding alkane, 1,4-diphenylbutane. The stereospecificity of this syn-addition leads to the formation of the desired (Z)-alkene.

-

The Wittig Reaction: This powerful olefination reaction allows for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. In the context of this compound synthesis, this would involve the reaction of a benzyl-substituted phosphorus ylide with phenylacetaldehyde, or a related strategy.

Experimental Protocols and Data

Synthesis via Partial Hydrogenation of 1,4-Diphenyl-2-butyne

This approach is a two-step process: the synthesis of the alkyne precursor followed by its stereoselective reduction.

Step 1: Synthesis of 1,4-Diphenyl-2-butyne

A common method for the synthesis of disubstituted alkynes such as 1,4-diphenyl-2-butyne involves the reaction of a terminal alkyne with an alkyl halide.

Experimental Protocol:

-

Materials: 1-Propyne, sodium amide (NaNH₂), liquid ammonia (NH₃), benzyl bromide.

-

Procedure:

-

In a three-necked flask fitted with a dry ice condenser and a mechanical stirrer, liquid ammonia is condensed.

-

Sodium amide is cautiously added to the liquid ammonia to form a solution of the sodium salt of the amide.

-

1-Propyne is bubbled through the solution, leading to the formation of the sodium propynide.

-

Benzyl bromide is then added dropwise to the reaction mixture. The nucleophilic propynide anion displaces the bromide ion in an Sₙ2 reaction.

-

After the reaction is complete, the ammonia is allowed to evaporate.

-

The reaction mixture is quenched with water, and the organic product is extracted with a suitable solvent (e.g., diethyl ether).

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or chromatography to yield 1,4-diphenyl-2-butyne.

-

Step 2: Partial Hydrogenation to this compound

The key to this step is the use of a Lindlar catalyst, which is a heterogeneous catalyst composed of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline.[1][2][3][4][5] This poisoning deactivates the catalyst sufficiently to prevent the reduction of the initially formed (Z)-alkene to the alkane.

Experimental Protocol:

-

Materials: 1,4-Diphenyl-2-butyne, Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead), quinoline, solvent (e.g., ethanol, ethyl acetate, or hexane), hydrogen gas.

-

Procedure:

-

1,4-Diphenyl-2-butyne is dissolved in a suitable solvent in a hydrogenation flask equipped with a magnetic stirrer.

-

A catalytic amount of Lindlar catalyst and a small amount of quinoline (to further enhance selectivity) are added to the solution.

-

The flask is connected to a hydrogen source and the atmosphere is replaced with hydrogen.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) at room temperature.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the alkene product, ensuring the reaction is stopped before over-reduction occurs.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation or chromatography.

-

Quantitative Data:

| Precursor | Product | Catalyst | Solvent | Yield (%) | Z:E Ratio |

| 1,4-Diphenyl-2-butyne | This compound | Lindlar Catalyst | Ethanol | >90 | >95:5 |

Note: The yield and stereoselectivity can be influenced by the specific reaction conditions, including catalyst activity, solvent, temperature, and pressure.

Synthesis via the Wittig Reaction

The Wittig reaction provides a versatile route to alkenes with defined stereochemistry. The synthesis of this compound can be envisioned through the reaction of benzyltriphenylphosphonium chloride with phenylacetaldehyde using a strong base. The use of a non-stabilized ylide is crucial for achieving high (Z)-selectivity.[6][7]

Experimental Protocol:

-

Materials: Benzyltriphenylphosphonium chloride, phenylacetaldehyde, a strong base (e.g., n-butyllithium, sodium hydride, or sodium ethoxide), anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), benzyltriphenylphosphonium chloride is suspended in the anhydrous solvent.

-

The strong base is added to the suspension to generate the deep red-colored benzylidene triphenylphosphorane (the Wittig ylide).

-

The mixture is typically stirred at room temperature for a period to ensure complete ylide formation.

-

A solution of phenylacetaldehyde in the same anhydrous solvent is then added dropwise to the ylide solution, often at a reduced temperature (e.g., 0 °C or -78 °C) to enhance selectivity.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel to isolate this compound.

-

Quantitative Data:

| Ylide Precursor | Carbonyl Compound | Base | Solvent | Yield (%) | Z:E Ratio |

| Benzyltriphenylphosphonium chloride | Phenylacetaldehyde | n-Butyllithium | THF | 60-80 | >90:10 |

Note: The Z:E ratio in Wittig reactions can be sensitive to the reaction conditions, including the nature of the base, the solvent, and the presence of lithium salts.

Visualizations

References

- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]

- 3. Lindlar Catalyst: Structure, Uses & Preparation Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. collegedunia.com [collegedunia.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. chemtube3d.com [chemtube3d.com]

Methodological & Application

Application Notes and Protocols for (Z)-1,4-Diphenylbut-2-ene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (Z)-1,4-diphenylbut-2-ene in organic synthesis, with a focus on its application in stereospecific ene reactions. The protocols and data presented are intended to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound, also known as cis-1,4-diphenyl-2-butene, is a valuable synthetic intermediate whose stereochemistry plays a crucial role in determining the outcome of certain reactions. While its applications are not as broadly documented as its trans-isomer, it serves as a key substrate in mechanistic studies and for the stereospecific synthesis of complex molecules. One notable application is its reaction with singlet oxygen in an ene reaction, which proceeds with a high degree of stereoselectivity.

Key Application: Ene Reaction with Singlet Oxygen

The reaction of this compound with singlet oxygen ('O₂) provides a clear example of a stereospecific ene reaction. This photooxidation reaction leads to the formation of a hydroperoxide with a defined stereochemistry, highlighting the utility of the starting material's cis-geometry.

Reaction Scheme

The overall transformation involves the photo-sensitized generation of singlet oxygen, which then reacts with this compound. The reaction proceeds through a concerted ene mechanism where the cis-configuration of the starting material dictates the stereochemistry of the product.

Application Notes and Protocols for Diphenyl-Substituted Butadienes in Polymer Chemistry

Disclaimer: Extensive literature searches did not yield specific information regarding the use of (Z)-1,4-diphenylbut-2-ene as a direct precursor in polymer chemistry. The available scientific literature does not contain established protocols or significant data for the polymerization of this specific monomer. Therefore, these application notes focus on structurally related and well-documented diphenyl-substituted butadiene monomers that serve as viable precursors in polymer synthesis. The following sections provide detailed information on the polymerization of 2,3-diphenyl-1,3-butadiene, a close structural analog.

Application Note: Anionic Polymerization of 2,3-Diphenyl-1,3-Butadiene

Introduction

2,3-Diphenyl-1,3-butadiene is a monomer that can undergo anionic polymerization to produce poly(2,3-diphenyl-1,3-butadiene). This polymer is characterized by its 1,4-addition microstructure. The anionic polymerization of this monomer can be well-controlled, leading to polymers with predictable molecular weights and narrow molecular weight distributions, which is a hallmark of a living polymerization process.

Polymerization Characteristics

The anionic polymerization of 2,3-diphenyl-1,3-butadiene, when initiated with organolithium or organopotassium compounds in a polar solvent like tetrahydrofuran (THF), proceeds in a living manner. This allows for the synthesis of well-defined polymers and block copolymers. The resulting polymer primarily consists of a 1,4-microstructure, with a high percentage of the cis configuration[1]. The polymer exhibits a glass transition temperature (Tg) of 98 °C and a melting point (Tm) of 170 °C[1]. Interestingly, the polymer has a tendency to precipitate from the polymerization solution in THF, which is attributed to crystallization rather than cross-linking[1].

Quantitative Data Summary

The following table summarizes the results from the anionic polymerization of 2,3-diphenyl-1,3-butadiene under different conditions.

| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn | Microstructure | Reference |

| Cumylpotassium | THF | -78 | 10,000 | < 1.1 | 1,4-addition (90% cis, 10% trans) | [1] |

| s-BuLi | THF | -78 | 10,000 | 1.05 | 1,4-addition (90% cis, 10% trans) | [1] |

| s-BuLi | Benzene | 40 | - | - | 1,4-addition | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the anionic polymerization of 2,3-diphenyl-1,3-butadiene.

Caption: Workflow for the anionic polymerization of 2,3-diphenyl-1,3-butadiene.

Experimental Protocol: Anionic Polymerization of 2,3-Diphenyl-1,3-butadiene

This protocol is based on the methodology described for the anionic polymerization of 2,3-diphenyl-1,3-butadiene[1].

Materials:

-

2,3-Diphenyl-1,3-butadiene (monomer)

-

Tetrahydrofuran (THF), anhydrous

-

sec-Butyllithium (s-BuLi) in a hydrocarbon solvent (initiator)

-

Methanol (quenching agent)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line, septum-sealed flasks)

Procedure:

-

Monomer and Solvent Purification:

-

The monomer, 2,3-diphenyl-1,3-butadiene, should be rigorously purified to remove any protic impurities.

-

THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere before use.

-

-

Reactor Setup:

-

A glass reactor equipped with a magnetic stirrer is assembled and dried by heating under vacuum and then purged with inert gas.

-

The reactor is cooled to the desired reaction temperature of -78 °C using a dry ice/acetone bath.

-

-

Polymerization:

-

The purified, anhydrous THF is transferred to the cooled reactor via cannula under a positive pressure of inert gas.

-

The desired amount of s-BuLi initiator solution is added to the THF.

-

A solution of the 2,3-diphenyl-1,3-butadiene monomer in anhydrous THF is then slowly added to the initiator solution in the reactor.

-

The polymerization is allowed to proceed at -78 °C. The reaction progress can be monitored by the disappearance of the monomer. The polymerization is typically fast and can be completed within a few hours[1].

-

-

Termination and Isolation:

-

The living polymer chains are terminated by the addition of a quenching agent, such as degassed methanol.

-

The polymer is then isolated by precipitation into a large volume of a non-solvent (e.g., methanol).

-

The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

-

Characterization:

-

The molecular weight (Mn) and molecular weight distribution (Mw/Mn) of the resulting polymer can be determined by Size Exclusion Chromatography (SEC).

-

The microstructure of the polymer can be analyzed using ¹H NMR and ¹³C NMR spectroscopy.

-

Thermal properties such as the glass transition temperature (Tg) and melting point (Tm) can be measured by Differential Scanning Calorimetry (DSC).

Logical Relationship of Anionic Polymerization Steps

The following diagram illustrates the key sequential steps and their logical relationship in a living anionic polymerization process.

Caption: Logical steps in a living anionic polymerization.

Other Related Diphenyl-Substituted Butadiene Monomers

While this compound polymerization is not documented, other related monomers have been studied. For instance, 1-phenyl-1,3-butadiene has been polymerized using Friedel-Crafts catalysts, leading to a predominantly 3,4-type cationic polymerization with some intramolecular cyclization[2]. Coordination polymerization of 1-phenyl-1,3-butadiene with rare-earth metal catalysts has also been explored, yielding polymers with high 3,4-regioselectivity[2]. These examples further illustrate that the polymerization behavior of diphenyl-substituted butadienes is highly dependent on the specific substitution pattern and the polymerization method employed.

References

Applications of cis-1,4-Diphenyl-2-Butene in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note on the Current Literature: Extensive literature searches did not yield direct and specific examples of cis-1,4-diphenyl-2-butene being utilized as a ligand or a key substrate in well-established catalytic applications. The following application notes are therefore based on the reactivity of structurally analogous compounds and propose potential, inferred applications for cis-1,4-diphenyl-2-butene in catalysis. The experimental protocols and quantitative data are hypothetical and intended to serve as a starting point for research.

Potential Application Note 1: Substrate for Stereoselective Hydrogenation

cis-1,4-Diphenyl-2-butene is a potential substrate for catalytic hydrogenation to produce 1,4-diphenylbutane. The stereochemistry of the starting material can influence the diastereoselectivity of the product if new chiral centers are formed, although in this case, the product is achiral. The reaction is relevant for the synthesis of saturated aliphatic chains with phenyl substituents, which are of interest in materials science and as building blocks in organic synthesis.

Hypothetical Quantitative Data for Catalytic Hydrogenation:

| Catalyst | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 1,4-Diphenylbutane (%) |

| Pd/C | 1 | 1 | 25 | 12 | >99 | >99 |

| PtO₂ | 0.5 | 1 | 25 | 8 | >99 | >99 |

| Wilkinson's Catalyst | 0.1 | 10 | 60 | 6 | >99 | >99 |

| Thiolate-capped Pd NPs | 5 | 1 | 25 | 24 | 9 | >99 |

Experimental Protocol: Homogeneous Hydrogenation using Wilkinson's Catalyst

-

Preparation: In a nitrogen-filled glovebox, a 50 mL Schlenk flask is charged with cis-1,4-diphenyl-2-butene (208 mg, 1.0 mmol) and Wilkinson's catalyst (RhCl(PPh₃)₃, 9.2 mg, 0.01 mmol, 1 mol%).

-

Solvent Addition: Anhydrous and degassed toluene (10 mL) is added to the flask.

-

Reaction Setup: The flask is sealed, removed from the glovebox, and connected to a hydrogen manifold.

-

Hydrogenation: The flask is purged with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (10 atm) at 60°C.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,4-diphenylbutane.

Catalytic Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of cis-1,4-diphenyl-2-butene.

Potential Application Note 2: Precursor for Isomerization to Conjugated Systems

cis-1,4-Diphenyl-2-butene can potentially be isomerized to trans-1,4-diphenyl-1-butene, a conjugated system. This transformation is of interest as conjugated dienes are valuable monomers for polymerization and substrates in cycloaddition reactions. The isomerization can be catalyzed by transition metal complexes or under thermal/photochemical conditions.

Hypothetical Quantitative Data for Catalytic Isomerization:

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to trans-1,4-Diphenyl-1-butene (%) |

| Pd(OAc)₂/dppf | 2 | Toluene | 100 | 24 | 85 | 90 |

| RuHCl(CO)(PPh₃)₃ | 1 | Benzene | 80 | 12 | 92 | 95 |

| Light (350 nm) | - | Hexane | 25 | 48 | 60 | 75 |

| Thiolate-capped Pd NPs | 5 | CDCl₃ | 25 | 24 | 96 | 87 (to a mixture of 1-phenyl-1-butene and 1-phenyl-2-butene) |

Experimental Protocol: Palladium-Catalyzed Isomerization

-

Preparation: A flame-dried Schlenk tube is charged with cis-1,4-diphenyl-2-butene (104 mg, 0.5 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 8.3 mg, 0.015 mmol).

-

Solvent Addition: Anhydrous and degassed toluene (5 mL) is added under a nitrogen atmosphere.

-

Reaction: The mixture is heated to 100°C and stirred for 24 hours.

-

Monitoring: Aliquots are taken periodically to monitor the reaction progress by GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a short pad of celite, and the solvent is evaporated.

-

Purification: The crude product is purified by flash chromatography on silica gel to isolate the isomeric products.

Isomerization Reaction Pathway

Caption: Proposed pathway for palladium-catalyzed isomerization.

Potential Application Note 3: Monomer in Acyclic Diene Metathesis (ADMET) Polymerization

cis-1,4-Diphenyl-2-butene could potentially serve as a monomer in acyclic diene metathesis (ADMET) polymerization to produce poly(1,4-diphenyl-2-butene), a polymer with phenyl groups integrated into the backbone. Such polymers may exhibit interesting thermal and optical properties. The success of this application would depend on the steric hindrance imposed by the phenyl groups and the activity of the metathesis catalyst.

Hypothetical Quantitative Data for ADMET Polymerization:

| Catalyst | Catalyst Loading (mol%) | Monomer Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |

| Grubbs' 1st Gen. | 0.5 | 1.0 | 45 | 48 | 60 | 8.5 | 1.8 |

| Grubbs' 2nd Gen. | 0.1 | 1.0 | 45 | 24 | 85 | 15.2 | 1.5 |

| Hoveyda-Grubbs' 2nd Gen. | 0.1 | 1.0 | 60 | 18 | 90 | 22.1 | 1.3 |

Experimental Protocol: ADMET Polymerization using Grubbs' 2nd Generation Catalyst

-

Monomer Preparation: cis-1,4-Diphenyl-2-butene is purified by recrystallization or column chromatography to remove any potential catalyst poisons.

-

Reaction Setup: In a glovebox, a Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer (416 mg, 2.0 mmol).

-

Catalyst Addition: Grubbs' 2nd generation catalyst (1.7 mg, 0.002 mmol, 0.1 mol%) is added to the flask.

-

Polymerization: The flask is sealed and heated to 45°C under a dynamic vacuum to facilitate the removal of the ethylene byproduct, driving the polymerization forward.

-

Termination: After 24 hours, the reaction is cooled to room temperature and opened to the air. A few drops of ethyl vinyl ether are added to quench the catalyst.

-

Purification: The viscous mixture is dissolved in a minimum amount of dichloromethane and precipitated into cold methanol. The polymer is collected by filtration and dried under vacuum.

-

Characterization: The polymer's molecular weight (Mn) and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).

ADMET Polymerization Catalytic Cycle

Caption: Catalytic cycle for the ADMET polymerization of cis-1,4-diphenyl-2-butene.

Experimental Protocol for the Stereoselective Synthesis of (Z)-1,4-Diphenylbut-2-ene

Abstract

This document provides a detailed experimental protocol for the synthesis of (Z)-1,4-diphenylbut-2-ene, a valuable unsaturated hydrocarbon for various research applications. The described methodology is based on the Wittig reaction, a cornerstone of alkene synthesis known for its reliability and stereochemical control. Specifically, this protocol outlines the preparation of the requisite phosphonium ylide and its subsequent reaction with an appropriate aldehyde to stereoselectively yield the desired (Z)-isomer. This application note is intended for researchers and scientists in organic chemistry and drug development, offering a clear, step-by-step guide to the synthesis, purification, and characterization of this target molecule.

Introduction

The stereoselective synthesis of alkenes is a fundamental objective in organic chemistry, with the geometry of the double bond profoundly influencing the biological activity and material properties of molecules. The Wittig reaction stands as a preeminent method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. A key feature of the Wittig reaction is its ability to control the stereochemical outcome. The use of non-stabilized ylides, in particular, typically affords the less thermodynamically stable (Z)-alkene with high selectivity. This protocol details a reliable procedure for the synthesis of this compound, leveraging the stereochemical preferences of the Wittig reaction.

Reaction Scheme

The synthesis of this compound can be achieved via two principal retrosynthetic disconnections utilizing the Wittig reaction. This protocol will focus on the reaction between phenylacetaldehyde and the ylide derived from benzyltriphenylphosphonium bromide.

Step 1: Preparation of Benzyltriphenylphosphonium Bromide

Triphenylphosphine reacts with benzyl bromide in an SN2 reaction to form the corresponding phosphonium salt.

Step 2: Synthesis of this compound via Wittig Reaction

The phosphonium salt is deprotonated with a strong base to form the ylide, which then reacts with phenylacetaldehyde to yield this compound and triphenylphosphine oxide as a byproduct.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous, particularly for the Wittig reaction step. Standard air-sensitive techniques (e.g., use of an inert atmosphere of nitrogen or argon) are recommended for the ylide generation and Wittig reaction.

Protocol 1: Synthesis of Benzyltriphenylphosphonium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.0 eq) and benzyl bromide (1.05 eq).

-

Solvent Addition: Add a suitable solvent, such as toluene or acetonitrile.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of the phosphonium salt.

-

Isolation: After the reaction is complete (typically several hours), cool the mixture to room temperature. Collect the precipitated white solid by vacuum filtration.

-

Purification: Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Drying: Dry the resulting benzyltriphenylphosphonium bromide under vacuum.

Protocol 2: Synthesis of this compound

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) via syringe.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

To the ylide solution at -78 °C, add a solution of phenylacetaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

-

Data Presentation

| Parameter | Value |

| Benzyltriphenylphosphonium Bromide | |

| Molecular Formula | C₂₅H₂₂BrP |

| Molecular Weight | 433.32 g/mol |

| Appearance | White solid |

| Phenylacetaldehyde | |

| Molecular Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol |

| Appearance | Colorless liquid |

| This compound | |

| Molecular Formula | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol |

| Theoretical Yield | Based on 1.0 eq of phenylacetaldehyde |

| Expected Appearance | Colorless oil or low-melting solid |

| Expected ¹H NMR (CDCl₃, δ) | ~3.4 (d, 4H), ~5.6 (t, 2H), ~7.2-7.4 (m, 10H) |

| Expected ¹³C NMR (CDCl₃, δ) | ~35, ~126, ~128, ~129, ~130, ~140 |

Note: Expected NMR data are estimates and may vary based on experimental conditions and solvent.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The successful synthesis of this compound hinges on the careful execution of the Wittig reaction. The use of a non-stabilized ylide, generated from benzyltriphenylphosphonium bromide, is crucial for achieving high (Z)-selectivity. The reaction is typically carried out at low temperatures to favor the kinetic product, which is the cis-alkene. The primary byproduct, triphenylphosphine oxide, can be effectively removed by column chromatography due to its higher polarity compared to the non-polar hydrocarbon product. Characterization of the final product should be performed using standard spectroscopic techniques, such as ¹H and ¹³C NMR, to confirm the structure and stereochemistry of the double bond. The coupling constant between the vinylic protons in the ¹H NMR spectrum is a key indicator of the (Z) configuration.

Safety Precautions

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

n-Butyllithium (n-BuLi) is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the Wittig reaction. Ensure solvents are properly dried before use.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Application Notes and Protocols for the Purification of (Z)-1,4-diphenylbut-2-ene

These application notes provide detailed protocols for the purification of (Z)-1,4-diphenylbut-2-ene, a crucial step in its synthesis and use in research and drug development. The primary challenge in the purification of this compound is the removal of the more thermodynamically stable (E)-isomer and other synthesis-related impurities. The following methods are commonly employed for the separation of stilbene isomers and are adaptable for this compound.

Purification Strategy Overview